2-Fluoro-4-(2-hydroxypropan-2-yl)phenol
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Overview
Description
2-Fluoro-4-(2-hydroxypropan-2-yl)phenol is a chemical compound with the CAS Number: 1236409-89-4 . It has a molecular weight of 170.18 and its IUPAC name is this compound . The compound is typically stored at temperatures below -10°C and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11FO2/c1-9(2,12)6-3-4-8(11)7(10)5-6/h3-5,11-12H,1-2H3 . This code provides a specific string of characters that represents the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound has a molecular formula of C9H11FO2 . It is a powder at room temperature . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and density were not found in the available resources .Scientific Research Applications
Anaerobic Transformation in Environmental Science
Research on the anaerobic transformation of phenol derivatives, including 2-fluorophenol, has shown that these compounds can be transformed into fluorobenzoic acids by an anaerobic, phenol-degrading consortium. This transformation is significant in understanding the environmental fate of fluorinated compounds in freshwater sediments (Genthner, Townsend, & Chapman, 1989).
Development of Novel Fluorescence Probes
Fluorinated phenols, such as those structurally related to 2-Fluoro-4-(2-hydroxypropan-2-yl)phenol, have been used in the development of novel fluorescence probes. These probes are designed to detect highly reactive oxygen species, indicating their potential application in biological and chemical studies (Setsukinai et al., 2003).
Synthesis and Utility in Biochemical Imaging
Phenolic fluorophores, closely related to the compound , have been synthesized for use in biochemical and biological systems. These compounds are used for imaging purposes, highlighting their importance in biomedical research (Lavis, Chao, & Raines, 2011).
Application in Hydroxyl Radical Detection
The use of fluorinated phenols in assays for detecting hydroxyl radicals has been demonstrated. This application is particularly relevant in the study of antioxidants and their metal-chelating capabilities (Ou et al., 2002).
Preparation of Fluoroionophores for Metal Detection
Fluoroionophores derived from compounds structurally similar to this compound have been prepared for the specific detection of metal cations like zinc. This highlights their potential use in analytical chemistry and environmental monitoring (Hong et al., 2012).
TiCl4-Promoted Reactions in Organic Synthesis
The compound has been used in the preparation of alpha-fluoro-beta-hydroxy- phenones, indicating its utility in complex organic synthesis processes for creating specific molecular structures (Wang, Chen, & Guo, 2011).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The associated hazard statements are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
2-fluoro-4-(2-hydroxypropan-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2/c1-9(2,12)6-3-4-8(11)7(10)5-6/h3-5,11-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYKUYFZOPABONW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1)O)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1236409-89-4 |
Source
|
Record name | 2-fluoro-4-(2-hydroxypropan-2-yl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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